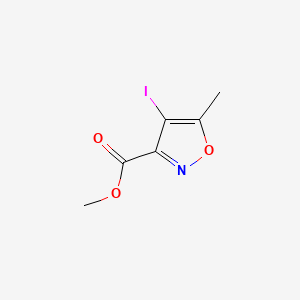![molecular formula C11H18N6O2 B2571943 N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 941894-20-8](/img/structure/B2571943.png)
N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine, also known as DETA-NONOate, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitric oxide (NO) donors, which are compounds that release NO upon contact with biological systems. NO is a highly reactive molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Scientific Research Applications
Synthesis of Novel Heterocycles
Building Blocks for Antitumor and Antimicrobial Compounds : Enaminones derived from N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine have been utilized to synthesize a range of heterocyclic compounds, showing promise in antitumor and antimicrobial applications. For instance, the synthesis of substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other derivatives from enaminones has been reported, with some compounds exhibiting cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).
Azolo[1,5-a]pyrimidin-7-amines Synthesis : The condensation of aminoazoles with certain nitriles has been explored to synthesize azolo[1,5-a]pyrimidin-7-amines, highlighting the versatility of these compounds in generating a variety of regioisomeric structures (Gazizov et al., 2019).
Antimicrobial and Antifungal Activities
- New Triazolo[1,5-a]pyrimidine Scaffolds : Through a three-component condensation reaction, novel triazolo[1,5-a]pyrimidine scaffolds have been synthesized, using 3-aminotriazole among other reagents. These compounds have been evaluated for their antimicrobial and antifungal activities, showcasing the potential for developing new therapeutic agents (Komykhov et al., 2017).
Antitumor Activities
- Triazolo[4,3-a]pyrimidin-5(1H)-one Derivatives : Research into 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives has demonstrated their potential in the synthesis of compounds with significant antimicrobial activities. This work highlights the broad application of triazolopyrimidin-7-amine derivatives in medicinal chemistry (Farghaly, 2008).
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-4-18-8(19-5-2)6-12-10-9-11(14-7-13-10)17(3)16-15-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQPJULIRHYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C(=NC=N1)N(N=N2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)
![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)

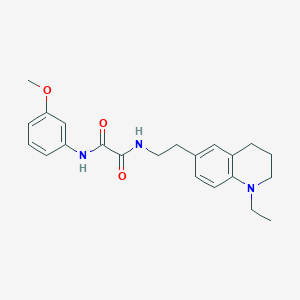
![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2571866.png)
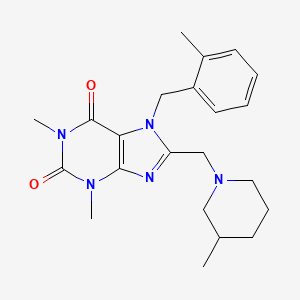
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)
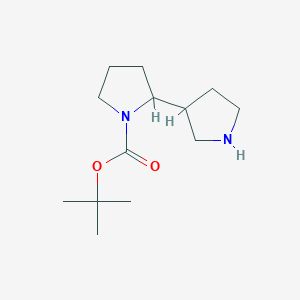
![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)
![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
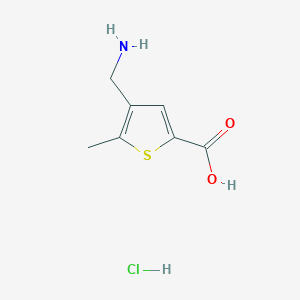
![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)
